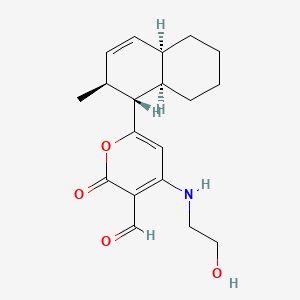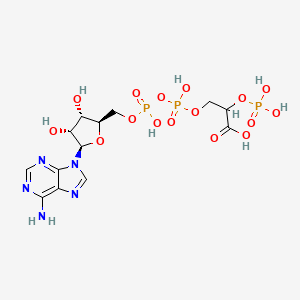
3-ADP-2-phosphoglyceric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ADP-2-phosphoglyceric acid is a 3-ADP-glyceric acid having a phosphate group at the 2-position of the glyceric acid moiety. It is a tetronic acid derivative and a 3-ADP-glyceric acid. It derives from a glyceric acid. It is a conjugate acid of a 3-ADP-2-phosphoglycerate(5-).
Wissenschaftliche Forschungsanwendungen
Regulation in Starch Biosynthesis
3-ADP-2-phosphoglyceric acid, or 3-phosphoglyceric acid, plays a crucial role in the biosynthesis of starch. In the algae Chlorella pyrenoidosa, 3-phosphoglyceric acid activates ADP-Glucose pyrophosphorylase, a key enzyme in starch synthesis, by about 20-fold. This activation is significant in regulating starch biosynthesis in Chlorella (Sanwal & Preiss, 1967).
Influence on Starch Levels in Chloroplasts
The 3-phosphoglyceric acid/inorganic phosphate ratio has been identified as a major factor in controlling starch levels in chloroplasts. In barley leaf ADP-Glucose pyrophosphorylase, 3-phosphoglyceric acid is required for maximal activity and is a crucial regulator, suggesting its importance in starch biosynthesis under varying metabolic conditions (Kleczkowski, 1999).
Thermal Stability and Allosteric Properties in Maize Endosperm
3-Phosphoglyceric acid stabilizes maize endosperm ADP-Glucose pyrophosphorylase against thermal inactivation. It acts synergistically with substrates like ATP and ADP-Glc, enhancing the enzyme's thermal stability and suggesting its role in maintaining enzyme function under various temperature conditions (Boehlein et al., 2007).
Role in Glycolysis and Phosphoglycerate Kinase Activity
3-Phosphoglyceric acid is a substrate in the glycolytic pathway, involved in the reaction catalyzed by phosphoglycerate kinase. Its transient kinetics in yeast provide insights into the enzyme's reaction pathway and highlight its importance in ATP production during glycolysis (Geerlof et al., 2005).
Allosteric Regulation in ADP-Glucose Pyrophosphorylase
3-Phosphoglyceric acid activates ADP-Glucose pyrophosphorylase in maize endosperm and increases the enzyme's affinity for its substrates, indicating its role in regulating starch biosynthesis in non-photosynthetic tissues (Dickinson & Preiss, 1969).
Eigenschaften
Produktname |
3-ADP-2-phosphoglyceric acid |
|---|---|
Molekularformel |
C13H20N5O16P3 |
Molekulargewicht |
595.24 g/mol |
IUPAC-Name |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/t5-,6?,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
FNEVPPRBJBZTAF-MDSCUQPFSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



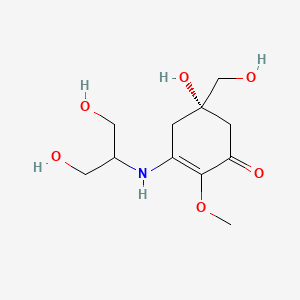
![5-Hydroxy-7-{[9-hydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one](/img/structure/B1203501.png)
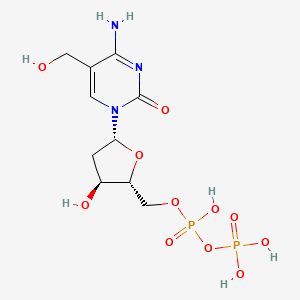
![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
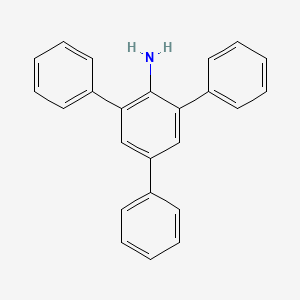
![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)
![3-[5-(4-Chloro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B1203512.png)
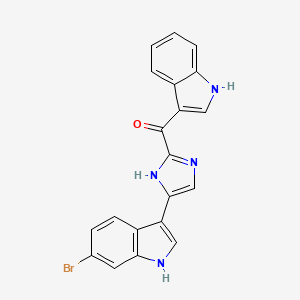
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
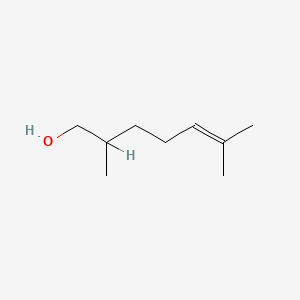
![Cyclohept[b]indole](/img/structure/B1203517.png)
